2-(Ethoxymethylidene)cycloheptane-1,3-dione
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Overview
Description
2-(Ethoxymethylidene)cycloheptane-1,3-dione is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is known for its unique structure, which includes a cycloheptane ring with two ketone groups and an ethoxymethylidene substituent. It is a versatile chemical used in various scientific research and industrial applications.
Preparation Methods
The synthesis of 2-(Ethoxymethylidene)cycloheptane-1,3-dione can be achieved through several methods. One common synthetic route involves the reaction of cycloheptane-1,3-dione with ethyl formate in the presence of a base such as sodium ethoxide. The reaction conditions typically include refluxing the mixture in an appropriate solvent like ethanol for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Ethoxymethylidene)cycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
2-(Ethoxymethylidene)cycloheptane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylidene)cycloheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
2-(Ethoxymethylidene)cycloheptane-1,3-dione can be compared with other similar compounds, such as:
Cycloheptane-1,3-dione: Lacks the ethoxymethylidene group, making it less reactive in certain chemical reactions.
2-(Methoxymethylidene)cycloheptane-1,3-dione: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
2-(Ethoxymethylidene)cyclohexane-1,3-dione: Contains a cyclohexane ring instead of a cycloheptane ring, affecting its chemical properties and uses.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(ethoxymethylidene)cycloheptane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-2-13-7-8-9(11)5-3-4-6-10(8)12/h7H,2-6H2,1H3 |
InChI Key |
GVSAMNCMSUNRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C1C(=O)CCCCC1=O |
Origin of Product |
United States |
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